

Chloroquine N-oxide: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: Chloroquine N-oxide

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Introduction

Chloroquine N-oxide is a prominent metabolite and a major oxidative degradation product of chloroquine, a cornerstone drug in the treatment and prophylaxis of malaria for decades.[1] As a derivative, it features a 4-aminoquinoline core with an N-oxide functional group on the tertiary amine of the side chain.[1][2] This structural modification imparts distinct physicochemical properties compared to the parent compound, influencing its solubility, stability, and pharmacological profile.[2][3] **Chloroquine N-oxide** has garnered significant interest for its own potential biological activities, including antimalarial effects, and serves as a crucial compound for studying the metabolic fate and degradation pathways of chloroquine.[2]

Physicochemical Properties

The introduction of an N-oxide moiety alters the electronic and steric characteristics of the molecule, leading to changes in its physical and chemical properties. **Chloroquine N-oxide** is typically an off-white, hygroscopic solid.[3] A summary of its key physicochemical properties is presented below.

Property	Value	Reference(s)
Molecular Formula	C ₁₈ H ₂₆ ClN ₃ O	[3][4]
Molecular Weight	335.87 g/mol	[4]
CAS Number	68121-48-2	[2]
Appearance	Off-white hygroscopic solid	[3]
IUPAC Name	4-[(7-chloroquinolin-4-yl)amino]-N,N-diethylpentan-1-amine oxide	[5]
InChI	InChI=1S/C18H26ClN3O/c1-4-22(23,5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21)	[2][5]
InChI Key	HPVLZIVCPLRCAH-UHFFFAOYSA-N	[2]
Canonical SMILES	CC--INVALID-LINK--(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)[O-]	[2]

Solubility

The N-oxide functional group, being polar, enhances the hydrophilicity of the molecule compared to chloroquine.[3]

- **Aqueous Media:** **Chloroquine N-oxide** exhibits pH-dependent solubility in aqueous solutions. While specific quantitative data is not readily available, it is expected to have enhanced solubility over chloroquine, particularly due to the N-oxide group's ability to form hydrogen bonds with water molecules.[3]
- **Organic Solvents:** It is soluble in polar organic solvents such as methanol.[3] Its solubility extends to chlorinated solvents like dichloromethane and chloroform, which are often used in

its synthesis.[3] In contrast, the parent compound, chloroquine, is reported to be insoluble in alcohol, benzene, chloroform, and ether.[6]

Stability

Chloroquine N-oxide is susceptible to degradation under certain conditions. It is a known product of oxidative stress on chloroquine.[1] Studies on the forced degradation of chloroquine have shown that it degrades under alkaline hydrolysis and chemical oxidation with hydrogen peroxide.[7] The N-oxide itself can undergo further chemical transformations, including reduction back to the parent amine.[3]

Experimental Protocols

Synthesis of Chloroquine N-oxide

A common and efficient method for the synthesis of **Chloroquine N-oxide** is through the oxidation of chloroquine. An established protocol avoids the need for chromatographic purification.[1]

Principle: Oxidation of the tertiary amine nitrogen in the side chain of chloroquine using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.[1]

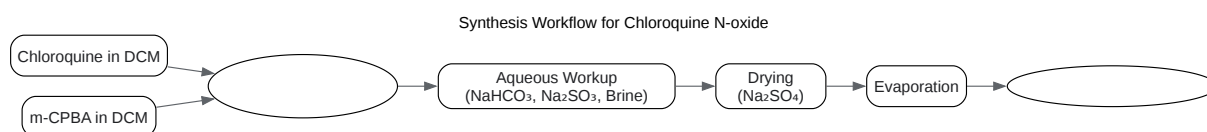
Materials:

- Chloroquine
- m-Chloroperoxybenzoic acid (m-CPBA)
- Dichloromethane (DCM) or Chloroform
- Sodium bicarbonate solution (saturated)
- Sodium sulfite solution
- Anhydrous sodium sulfate
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Dissolve Chloroquine in dichloromethane in a round-bottom flask.
- Cool the solution in an ice bath.
- Slowly add a solution of m-CPBA (approximately 1.2 equivalents) in dichloromethane to the cooled Chloroquine solution with constant stirring.
- Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 5 hours) while monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the excess m-CPBA and the m-chlorobenzoic acid byproduct.
- Further wash the organic layer with a sodium sulfite solution to remove any remaining peroxides, followed by a final wash with brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude **Chloroquine N-oxide**.
- The product can often be precipitated, avoiding the need for column chromatography.^[1]

Diagram of Synthesis Workflow



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A simplified workflow for the synthesis of **Chloroquine N-oxide**.

Analytical Characterization: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the identification and quantification of **Chloroquine N-oxide**, often in the context of degradation studies of chloroquine.[1]

Principle: Separation of the analyte from a mixture based on its differential partitioning between a stationary phase and a mobile phase.

Example HPLC Conditions:

- Instrument: HPLC system with a UV detector.
- Column: A C18 reversed-phase column is commonly used.
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), run in an isocratic or gradient mode.
- Flow Rate: Typically around 1.0 mL/min.
- Detection: UV detection at a wavelength where Chloroquine and its N-oxide show significant absorbance (e.g., near 343 nm).
- Quantification: Based on the peak area of a standard of known concentration.

Biological Activity and Mechanism of Action

Chloroquine N-oxide exhibits antimalarial activity, and its mechanism of action is believed to be similar to that of chloroquine.[2] The primary target is the detoxification pathway of heme within the malaria parasite.[2]

During its intraerythrocytic stage, the Plasmodium parasite digests host hemoglobin in its acidic food vacuole to obtain essential amino acids.[8][9][10] This process releases large quantities of toxic free heme (ferriprotoporphyrin IX).[8][10] To protect itself, the parasite polymerizes the toxic heme into an inert, insoluble crystalline pigment called hemozoin (also known as β -hematin).[8][10][11]

Chloroquine and its N-oxide are weak bases that accumulate in the acidic food vacuole of the parasite.[9] Here, they are thought to interfere with the heme polymerization process.[2][10] This inhibition leads to the buildup of toxic free heme, which in turn causes oxidative damage to parasite membranes and proteins, ultimately leading to parasite death.[2][11] While the parent drug, chloroquine, is known to inhibit the putative enzyme "heme polymerase," it is also suggested that it may act by capping the growing hemozoin crystal, preventing further polymerization.[12][13] It is presumed that **Chloroquine N-oxide** acts through a similar mechanism of inhibiting β -hematin formation.[2]

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